6-(3-Fluorophenoxy)pyridine-3-boronic acid
Description
6-(3-Fluorophenoxy)pyridine-3-boronic acid is a heterocyclic boronic acid derivative characterized by a pyridine ring substituted with a boronic acid group at the 3-position and a 3-fluorophenoxy group at the 6-position. Boronic acids are widely employed in medicinal chemistry due to their ability to form reversible covalent bonds with diols, such as those in bacterial efflux pump substrates or tumor-associated glycans.
Properties
IUPAC Name |
[6-(3-fluorophenoxy)pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BFNO3/c13-9-2-1-3-10(6-9)17-11-5-4-8(7-14-11)12(15)16/h1-7,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSGPEIVGCVSDBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)OC2=CC(=CC=C2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Fluorophenoxy)pyridine-3-boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is performed under mild conditions and is known for its functional group tolerance. The general procedure involves the reaction of a halogenated pyridine derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the recycling of catalysts and solvents is often employed to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-(3-Fluorophenoxy)pyridine-3-boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide . Other reactions include oxidation, reduction, and substitution reactions, although these are less common.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., ethanol or water), and mild temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
6-(3-Fluorophenoxy)pyridine-3-boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(3-Fluorophenoxy)pyridine-3-boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halogenated pyridine.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the palladium catalyst.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituted Pyridine-3-boronic Acid Derivatives
Key structural analogs include compounds with variations in the substituent at the 6-position of the pyridine ring. These modifications significantly influence biological activity, binding affinity, and pharmacokinetic properties.
Table 1: Comparison of Key Pyridine-3-boronic Acid Derivatives
Structure-Activity Relationship (SAR) Insights
- Boronic Acid Position : The para (C-3) position of the boronic acid is critical for activity. Replacement with carbonylated or hydroxymethyl groups abolishes efflux pump inhibition .
- Substituent Hydrophobicity: Longer alkoxy chains (e.g., 3-phenylpropoxy vs. benzyloxy) enhance NorA binding, likely due to interactions with hydrophobic pockets in bacterial efflux pumps .
- Fluorine Substitution: Fluorine at the phenoxy group (as in 3-fluorophenoxy) may improve metabolic stability and target selectivity compared to non-fluorinated analogs.
- Esterification : Ester derivatives of boronic acids show reduced activity, underscoring the necessity of the free boronic acid group .
Key Research Findings and Data Tables
Table 2: Efflux Pump Inhibition Potency of Selected Compounds
Table 3: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | logP | |
|---|---|---|---|---|
| This compound | C11H9BFNO3 | 245.0 | 2.1* | |
| 6-(3-Phenylpropoxy)pyridine-3-boronic acid | C14H16BNO3 | 265.1 | 3.5 | |
| 5-Boronopicolinic acid | C6H6BNO4 | 180.9 | -0.2 |
Biological Activity
6-(3-Fluorophenoxy)pyridine-3-boronic acid (CAS No. 2051588-60-2) is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This compound is notable for its structural features, which may contribute to its interactions with biological targets, including enzymes and receptors.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : It has been studied as a potential inhibitor of bacterial efflux pumps, particularly against Staphylococcus aureus.
- Inhibition of Enzymatic Activity : The compound may interact with various enzymes, influencing metabolic pathways and cellular functions.
- Potential Therapeutic Applications : Its unique structure suggests possible roles in drug development for various diseases.
Antimicrobial Activity
A significant study highlighted the effectiveness of pyridine-3-boronic acid derivatives, including this compound, as inhibitors of the NorA efflux pump in Staphylococcus aureus. This pump is responsible for antibiotic resistance, and inhibiting it can enhance the efficacy of existing antibiotics.
Table 1: Comparative Antimicrobial Activity
| Compound | Inhibition of NorA Pump | Potentiation of Ciprofloxacin |
|---|---|---|
| This compound | Yes | 4-fold increase |
| 6-(3-Phenylpropoxy)pyridine-3-boronic acid | Yes | 4-fold increase |
| Control (No inhibitor) | No | Baseline |
Data derived from studies on pyridine derivatives and their effects on bacterial strains .
The mechanism by which this compound exerts its biological effects involves:
- Binding Interactions : The boronic acid moiety can form reversible covalent bonds with diols in active sites of enzymes, potentially inhibiting their activity.
- Modulation of Signaling Pathways : By interacting with specific receptors or enzymes, this compound may influence various signaling pathways related to cell growth and metabolism.
Study on Antibacterial Efficacy
In a controlled laboratory setting, the antibacterial efficacy of this compound was tested against multiple strains of Staphylococcus aureus. The results indicated that this compound significantly increased the accumulation of Ethidium Bromide (EtBr), suggesting that it effectively inhibits the NorA efflux pump.
Table 2: Efficacy Against Bacterial Strains
| Strain | Minimum Inhibitory Concentration (MIC) | Ethidium Bromide Accumulation |
|---|---|---|
| SA1199B (NorA+) | 32 µg/mL | High |
| SA (Wild Type) | >64 µg/mL | Low |
Results indicate the compound's potential as an efflux pump inhibitor .
Pharmacokinetics and Metabolism
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest:
- Absorption : The compound demonstrates reasonable solubility in aqueous environments.
- Distribution : It is likely to distribute widely due to its lipophilic nature.
- Metabolism : Further studies are needed to elucidate its metabolic pathways and stability in biological systems.
Q & A
Basic Research Questions
Q. What are the key structural features and reactivity of 6-(3-Fluorophenoxy)pyridine-3-boronic acid in synthetic chemistry?
- Answer : The compound contains a pyridine ring substituted at the 3-position with a boronic acid group (-B(OH)₂) and at the 6-position with a 3-fluorophenoxy group. The boronic acid moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of C–C bond formation in drug discovery and materials science . The electron-withdrawing fluorine atom on the phenoxy group may modulate electronic effects, potentially altering reaction kinetics or regioselectivity in coupling reactions .
Q. How can researchers confirm the purity and structural integrity of this compound?
- Answer :
- Analytical Methods :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and boronic acid protonation state.
- HPLC : Reverse-phase chromatography (e.g., C18 column) to assess purity (>95% by area under the curve).
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ or [M–OH]⁻).
- Handling Considerations : Store at 2–8°C in anhydrous conditions to prevent boronic acid hydrolysis, as seen in related compounds .
Advanced Research Questions
Q. What strategies optimize Suzuki-Miyaura coupling yields using this compound as a nucleophilic partner?
- Answer :
- Protecting Groups : Convert the boronic acid to a pinacol ester (e.g., using 2,3-dimethyl-2,3-butanediol) to enhance stability and reduce side reactions, as demonstrated with analogous pyridine boronic acids .
- Catalytic Systems : Test Pd catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) with bases like K₂CO₃ or CsF in solvent systems (THF/H₂O or DME/H₂O) to balance reactivity and solubility .
- Steric Considerations : The 3-fluorophenoxy group may introduce steric hindrance; use aryl halides with low steric bulk (e.g., para-substituted bromobenzenes) to improve coupling efficiency.
Q. How does the 3-fluorophenoxy substituent influence electronic properties in cross-coupling reactions?
- Answer : The fluorine atom exerts an electron-withdrawing inductive effect (-I), which polarizes the boronic acid group, potentially accelerating transmetallation steps in Suzuki reactions. Comparative studies with non-fluorinated analogs (e.g., 3-phenoxypyridine boronic acid) can isolate electronic contributions . Computational methods (DFT) may predict charge distribution and guide substrate selection.
Q. Are there stability challenges for this compound under varying experimental conditions?
- Answer :
- Moisture Sensitivity : Boronic acids are prone to hydrolysis; monitor for decomposition via ¹¹B NMR (appearance of boric acid peaks at δ ~18 ppm) .
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds. Store at –20°C under argon for long-term stability, as recommended for structurally similar boronic acids .
Q. How can contradictory data in cross-coupling reactions involving this compound be resolved?
- Answer :
- Reproducibility Checks : Ensure consistent anhydrous conditions (e.g., molecular sieves in reaction mixtures) and catalyst purity.
- Control Experiments : Compare results with alternative boronic acids (e.g., 5-fluoropyridine-3-boronic acid) to isolate substituent effects .
- Advanced Characterization : Use X-ray crystallography or in-situ IR to identify intermediates (e.g., palladacycles) that may stall reactivity .
Methodological Considerations Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
